molecular formula C9H8BrF3O B2663838 1-(4-Bromo-2-methyl-phenyl)-2,2,2-trifluoro-ethanol CAS No. 1628953-52-5

1-(4-Bromo-2-methyl-phenyl)-2,2,2-trifluoro-ethanol

Cat. No.: B2663838
CAS No.: 1628953-52-5
M. Wt: 269.061
InChI Key: GHJHUDRBFFIVGS-UHFFFAOYSA-N
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Description

This compound is a derivative of ethanol, where the hydrogen atoms of the ethyl group are replaced by fluorine atoms, and the hydrogen atom of the hydroxyl group is replaced by a 4-bromo-2-methyl-phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a trifluoroethanol backbone with a 4-bromo-2-methylphenyl group attached. The presence of the bromine atom and the trifluoroethanol group could impart interesting electronic and steric effects .


Physical and Chemical Properties Analysis

Based on its structure, this compound is likely to be a liquid at room temperature. The trifluoroethanol group could make it polar and capable of forming hydrogen bonds .

Scientific Research Applications

Catalytic Reactions and Synthesis

  • Catalytic Deoxytrifluoromethylation of Alcohols : A new trifluoromethylation reagent, phenyl bromodifluoroacetate, facilitates the conversion of alcohols to trifluoromethanes in a Cu-catalyzed reaction. This process is important for synthesizing biologically active molecules for use in medicinal, agricultural, and material chemistry (Francisco de Azambuja et al., 2019).

  • Chemoenzymatic Synthesis for Drug Precursors : The compound is involved in the synthesis of an Odanacatib precursor, highlighting a method combining Suzuki‐Miyaura Cross‐Coupling with bioreduction. This sequential methodology leads to enantiomerically pure forms, demonstrating its utility in pharmaceutical synthesis (D. González-Martínez et al., 2019).

  • Biocatalytic Preparation for Pharmaceutical Intermediates : Demonstrates a bioprocess for asymmetric reduction leading to high enantioselectivity. This process is significant for producing pharmaceutical intermediates with excellent yield and purity (Ying Chen et al., 2019).

Material Chemistry and Photochemical Applications

  • Photochromism in Mixed Crystals : Investigates diarylethenes mixed with similar structures but different colors, showcasing the potential for developing materials that change color under different illumination wavelengths. This research can influence the design of advanced optical materials and switches (Shizuka Takami et al., 2007).

Catalysis and Chemical Transformations

  • Catalyst System Improvements : Enhancements in Cu-catalyzed cross-coupling reactions of aryl iodides and bromides with alcohols were reported. This advancement could lead to more efficient and less resource-intensive chemical syntheses, benefitting pharmaceutical and material science research (Ryan A. Altman et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not known as it seems to be a novel or less-studied compound.

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4,8,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJHUDRBFFIVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-methylbenzaldehyde (1.5 g, 7.5 mmol) in THF (20 mL) was added TMSCF3 (2.2 g, 15.5 mmol) at 0° C. and then TBAF (1.1 mL, 1.0 M in THF). The mixture was stirred at RT for 1 h, then diluted with HCl (3.0 M, 10 mL), stirred at RT for 1 h and extracted with ethyl acetate. The combined organic layer was washed with brine, dried over Na2SO4 and concentrated in vacuo. Purification by normal phase silica gel column provided 1-(4-bromo-2-methylphenyl)-2,2,2-trifluoroethanol as an off-white solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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